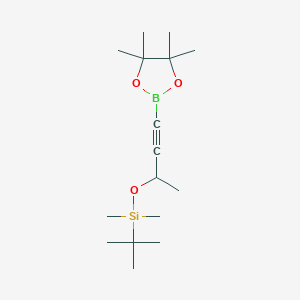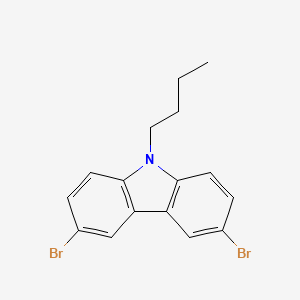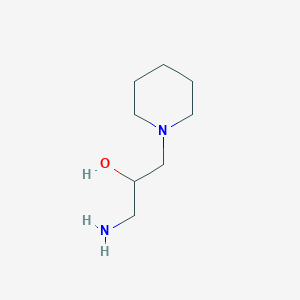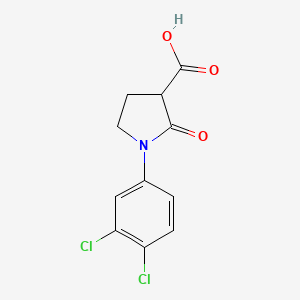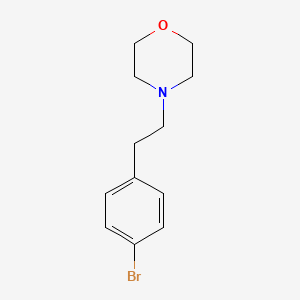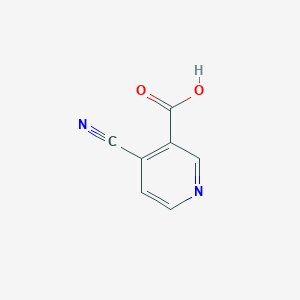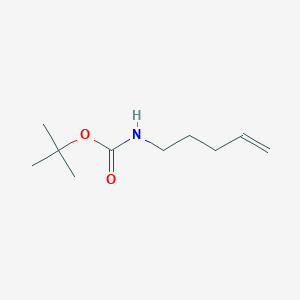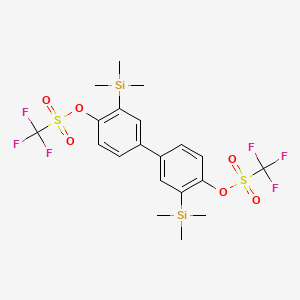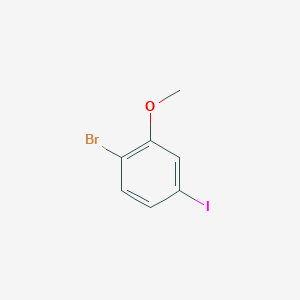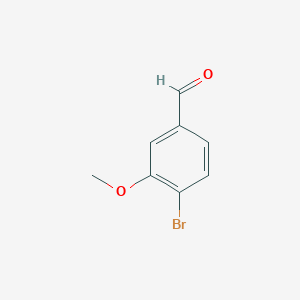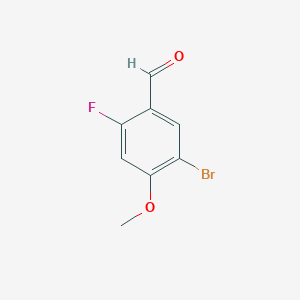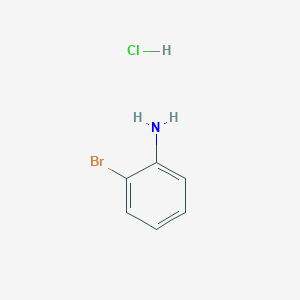
2-Bromoaniline Hydrochloride
Overview
Description
2-Bromoaniline Hydrochloride is an organic compound with the molecular formula C6H7BrClN. It is a derivative of aniline, where a bromine atom is substituted at the ortho position of the benzene ring, and it exists as a hydrochloride salt. This compound is widely used as a precursor in the synthesis of various organobromine compounds and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoaniline Hydrochloride typically involves a multi-step process starting from benzene. The steps include:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to aniline.
Bromination: Aniline undergoes bromination to form 2-Bromoaniline.
Formation of Hydrochloride Salt: Finally, 2-Bromoaniline is treated with hydrochloric acid to form this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-temperature reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromoaniline Hydrochloride undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the benzene ring makes it susceptible to further electrophilic substitution reactions.
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2) and iron (Fe) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to further brominated products, while nucleophilic substitution can result in various substituted anilines .
Scientific Research Applications
2-Bromoaniline Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of organobromine compounds and other complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Bromoaniline Hydrochloride involves its interaction with various molecular targets and pathways. The bromine atom and amino group play crucial roles in its reactivity and interactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
2-Iodoaniline: Similar structure but with an iodine atom instead of bromine.
3-Bromoaniline: Bromine atom at the meta position.
4-Bromoaniline: Bromine atom at the para position.
2-Chloroaniline: Chlorine atom instead of bromine .
Uniqueness
2-Bromoaniline Hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2-bromoaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIKHQMWHQJPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480671 | |
| Record name | 2-Bromoaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94718-79-3 | |
| Record name | Benzenamine, 2-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94718-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the conductivity of poly(2-bromoaniline) hydrochloride compare to that of polyaniline?
A2: The conductivity of poly(2-bromoaniline) hydrochloride was measured to be 10-6 S cm-1 []. This value is significantly lower than the conductivity typically observed for polyaniline, which can range from 10-1 to 102 S cm-1 depending on the doping level and morphology. The lower conductivity of the brominated derivative suggests that the presence of the bromine substituent hinders charge transport within the polymer chain.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


